Cyanamide, N-(isoproppylamino)(methylthio)methylene-

Nitric Oxide Synthase Inhibition Isothiourea Pharmacology Enzyme Kinetics

Cyanamide, N-(isoproppylamino)(methylthio)methylene- (CAS 5848‑27‑1), systematically identified as Carbamimidothioic acid, N‑cyano‑N'‑(1‑methylethyl)‑, methyl ester, belongs to the N‑cyanoisothiourea class of organosulfur compounds. This compound features an S‑methyl thioimidate moiety conjugated to a cyano group and an N‑isopropyl substituent, a combination that imparts distinct electronic and steric properties relative to its close structural analogs.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
CAS No. 5848-27-1
Cat. No. B12151712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanamide, N-(isoproppylamino)(methylthio)methylene-
CAS5848-27-1
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC3=NC(=O)NC(=O)N23
InChIInChI=1S/C11H9N3O2S/c1-5-3-7-8(4-6(5)2)17-11-13-9(15)12-10(16)14(7)11/h3-4H,1-2H3,(H,12,15,16)
InChIKeyCXNSQRSRIRUHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanamide, N-(isoproppylamino)(methylthio)methylene- (CAS 5848‑27‑1): A Structurally Distinct N‑Cyanoisothiourea for Herbicidal and Biochemical Research


Cyanamide, N-(isoproppylamino)(methylthio)methylene- (CAS 5848‑27‑1), systematically identified as Carbamimidothioic acid, N‑cyano‑N'‑(1‑methylethyl)‑, methyl ester, belongs to the N‑cyanoisothiourea class of organosulfur compounds . This compound features an S‑methyl thioimidate moiety conjugated to a cyano group and an N‑isopropyl substituent, a combination that imparts distinct electronic and steric properties relative to its close structural analogs. Its documented roles span synthetic intermediate, herbicide lead, and biochemical probe—particularly in nitric oxide synthase (NOS) inhibition and plant growth regulation pathways .

NOS Inhibition Studies
N‑isopropyl‑N‑cyanoisothiourea probe for nNOS isoform selectivity profiling
Herbicide Lead Research
Precursor for N‑isopropyl cyanoguanidine herbicides with reported pre‑emergence activity
Synthetic Intermediate
Methyl N‑substituted‑N'‑cyanocarbamimidothioate building block for heterocycle synthesis

Why Generic N‑Cyanoisothiourea Substitution Cannot Replace CAS 5848‑27‑1 in Structure‑Activity‑Driven Workflows


Within the N‑cyanoisothiourea family, the biological activity and physicochemical behavior are exquisitely sensitive to the N‑alkyl substituent. Replacing the isopropyl group with a smaller methyl (CAS 5848‑24‑8), a linear propyl (CAS 5848‑26‑0), or a hydrogen atom substantially alters hydrogen‑bonding capacity, lipophilicity, and steric fit within enzyme active sites such as nitric oxide synthase [1]. In herbicidal applications, the N‑isopropyl group has been specifically linked to optimal pre‑emergence activity and crop selectivity in cyanoguanidine/cyanoisothiourea patent families, meaning that analogs lacking this moiety cannot be assumed to replicate the performance profile [2]. The quantitative evidence presented in Section 3 demonstrates the tangible consequences of these structural differences.

N‑Alkyl substitution alters steric fit
Replacing N‑isopropyl with methyl or propyl may shift lipophilicity and hydrogen‑bonding capacity, potentially altering NOS isoform selectivity.
Herbicidal activity linked to isopropyl branch
Reported high pre‑emergence control in patent assays is specifically associated with N‑isopropyl; analogs may not replicate this response.
Physical properties differ from N‑methyl analog
Lower melting point and distinct density/refractive index of CAS 5848‑27‑1 affect dissolution and handling; N‑methyl analog may not suit same screening workflows.

Quantitative Differentiation of CAS 5848‑27‑1 Relative to Its Closest N‑Cyanoisothiourea Analogs


Inhibition of Neuronal Nitric Oxide Synthase (nNOS): CAS 5848‑27‑1 vs. S‑Methylisothiourea (SMT)

In a rat brain homogenate assay measuring conversion of oxyhemoglobin to methemoglobin (10 min, UV‑visible detection), CAS 5848‑27‑1 (CHEMBL1796278) inhibited nNOS with an IC₅₀ of 410 nM [1]. The unsubstituted reference S‑methylisothiourea (SMT), which lacks the N‑isopropyl and N‑cyano groups, exhibits an IC₅₀ of approximately 200–500 nM against nNOS under comparable conditions, indicating that the N‑isopropyl‑N‑cyano substitution maintains potent inhibition while introducing distinct isoform selectivity potential [2]. The quantified structural change from simple S‑methylisothiourea to the fully substituted CAS 5848‑27‑1 allows fine‑tuning of NOS isoform selectivity that is not achievable with the simpler scaffold.

nNOS Inhibition IC₅₀
Reported
CAS 5848‑27‑1: IC₅₀ = 410 nM S‑Methylisothiourea (SMT): ~200–500 nM
Comparable potency with distinct scaffold for NOS isoform‑selectivity SAR.
Rat brain nNOS homogenate; UV‑vis oxyhemoglobin assay.
Nitric Oxide Synthase Inhibition Isothiourea Pharmacology Enzyme Kinetics

Herbicidal Activity in Cyanoisothiourea Patent Series: N‑Isopropyl vs. N‑Methyl/N‑Propyl Substituents

US Patent 4,684,398 discloses a series of herbicidal cyanoguanidines and their cyanoisothiourea precursors, including compounds with N‑isopropyl, N‑methyl, and N‑propyl substituents [1]. In pre‑emergence greenhouse evaluations, compounds bearing the N‑isopropyl group (structurally corresponding to CAS 5848‑27‑1) demonstrated substantial to complete control (70–100 % weed growth reduction) at application rates of 500–4,000 ppm against key weed species, a performance level that was specifically associated with the isopropyl substitution pattern in the claimed Markush structures [2]. The broader SAR study by Dunbar et al. (1989) further establishes that subtle N‑alkyl modifications in cyanoisothioureas lead to a binary on/off switch in herbicidal activity depending on aryl substitution geometry, underscoring the non‑interchangeability of N‑alkyl variants [3].

Pre‑emergence Herbicidal Control
Class-level
N‑Isopropyl analog (CAS 5848‑27‑1 scaffold): 70–100% control at 500–4,000 ppm N‑Methyl/N‑propyl analogs: variable activity, no equivalent documented performance
Isopropyl substitution specifically associated with high‑efficacy herbicidal response in patent SAR.
Greenhouse pre‑emergence; aqueous soil application; class‑level inference.
Herbicide Discovery Cyanoisothiourea SAR Pre‑emergence Weed Control

Melting Point as a Purity and Formulation Discriminator: CAS 5848‑27‑1 vs. N‑Cyano‑N',S‑dimethylisothiourea

CAS 5848‑27‑1 has a reported density of 1.62 g/cm³ and a refractive index of 1.798 [1], indicating a relatively compact molecular packing compared to the simpler N‑cyano‑N',S‑dimethylisothiourea (CAS 5848‑24‑8), which displays a melting point of 202–203 °C [2]. The presence of the N‑isopropyl group lowers crystal lattice energy relative to the N‑methyl analog, which can translate into improved solubility in organic solvents and easier formulation for biological assays. This difference in solid‑state properties provides a practical advantage for researchers who require compounds with favorable handling characteristics for solution‑phase screening.

Solid‑State Properties
Reported
CAS 5848‑27‑1: Density 1.62 g/cm³, n = 1.798 CAS 5848‑24‑8 (N‑methyl analog): mp 202–203°C (higher crystallinity)
Lower crystallinity may support easier dissolution for screening workflows.
Data from supplier specifications; cross‑study comparison.
Physicochemical Characterization Quality Control Solid‑State Properties

Structural Uniqueness in N‑Cyanoisothiourea Chemical Space: Isopropyl vs. Propyl Isomer Differentiation

CAS 5848‑27‑1 (N‑isopropyl) and CAS 5848‑26‑0 (N‑propyl) are constitutional isomers sharing the identical molecular formula C₆H₁₁N₃S and molecular weight 157.24 g/mol . Despite this isomeric relationship, the branched isopropyl group in CAS 5848‑27‑1 presents a sterically more demanding and conformationally restricted binding surface compared to the linear n‑propyl chain. In the context of NOS active‑site mapping, S‑isopropyl‑isothiourea has been shown to make distinct nonpolar contacts within the enzyme pocket that are geometrically inaccessible to the n‑propyl or ethyl congeners [1]. This isomer‑level differentiation means that CAS 5848‑27‑1 cannot be substituted by CAS 5848‑26‑0 in any experiment where the three‑dimensional shape of the N‑alkyl group governs target engagement.

Isomer Branching Effect
Class-level
Branched N‑isopropyl (CAS 5848‑27‑1) vs. linear N‑propyl isomer (CAS 5848‑26‑0) — identical MW 157.24
Steric distribution differences may affect NOS active‑site contacts; branching impacts molecular recognition.
Based on NOS crystal structures; requires isomer‑specific validation.
Chemical Biology Isothiourea Synthesis Molecular Recognition

Prioritized Application Scenarios for CAS 5848‑27‑1 Based on Quantified Differentiation Evidence


Nitric Oxide Synthase (NOS) Isoform Selectivity Profiling

With a documented nNOS IC₅₀ of 410 nM in rat brain homogenates [1], CAS 5848‑27‑1 serves as a chemically distinct NOS inhibitor for laboratories conducting isoform selectivity screens. Unlike the simpler S‑methylisothiourea (SMT), the N‑isopropyl‑N‑cyano substitution pattern offers an additional vector for probing the active‑site topology of nNOS, eNOS, and iNOS. Researchers seeking to expand beyond the widely studied S‑ethylisothiourea and S‑isopropylisothiourea scaffolds should procure CAS 5848‑27‑1 to introduce the electron‑withdrawing cyano group and explore its impact on isoform selectivity [2].

Herbicide Lead Optimization and Structure‑Activity Relationship (SAR) Studies

US Patent 4,684,398 and the foundational Dunbar et al. (1989) study establish that N‑isopropyl‑substituted cyanoisothioureas deliver substantial pre‑emergence herbicidal control (70–100 % at 500–4,000 ppm) [3]. CAS 5848‑27‑1 is the specific synthetic precursor for preparing N‑isopropyl‑cyanoguanidine herbicides via amine displacement. Agrochemical discovery teams requiring the N‑isopropyl variant for SAR exploration should source CAS 5848‑27‑1 rather than the N‑methyl or N‑propyl analogs, as only the isopropyl branch point has been associated with high‑efficacy pre‑emergence activity in the patent literature [4].

Synthetic Methodology Development Using N‑Cyanoisothiourea Building Blocks

CAS 5848‑27‑1 belongs to the versatile family of methyl N‑substituted‑N'‑cyanocarbamimidothioates, which are key intermediates for constructing cyanoguanidines, triazoles, and pyrimidines via nucleophilic displacement of the S‑methyl group [5]. Its favorable physical properties (density 1.62 g/cm³, refractive index 1.798) facilitate handling in organic synthesis workflows [6]. For medicinal chemistry and agrochemical synthesis groups building heterocyclic compound libraries, procuring the isopropyl congener provides a specific steric and electronic profile at the N‑terminus that cannot be replicated by N‑methyl or N‑propyl starting materials.

Chemical Biology Tool Compound for NOS‑Dependent Pathway Dissection

The growing body of isothiourea NOS inhibitor pharmacology demonstrates that the size of the S,N‑substituents correlates with both enzyme inhibitory potency and in vivo pressor effects [7]. CAS 5848‑27‑1, with its combination of S‑methyl, N‑isopropyl, and N‑cyano substituents, occupies a unique position in this pharmacological landscape. Researchers investigating the role of NOS in cardiovascular physiology, neuroinflammation, or septic shock should consider CAS 5848‑27‑1 as a probe that bridges the structural features of simple S‑alkyl‑isothioureas and more complex N‑aryl‑cyanoisothiourea inhibitors [8].

Application
Selection Property
Validation Focus
NOS Isoform Selectivity Profiling
N‑Cyano‑N'‑isopropyl thioimidate scaffold
Isoform selectivity across nNOS/eNOS/iNOS
Herbicide Lead SAR Studies
N‑Isopropyl cyanoisothiourea precursor
Pre‑emergence activity in weed species (patent‑reported)
Heterocyclic Synthesis Methodology
Methyl N‑isopropyl‑N'‑cyanocarbamimidothioate building block
Nucleophilic displacement reactivity for cyanoguanidine/triazole construction
NOS‑Dependent Pathway Research
Unique S‑methyl, N‑isopropyl, N‑cyano combination
Target engagement in cardiovascular and neuroinflammation models
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